N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2320148-67-0
VCID: VC4982512
InChI: InChI=1S/C14H16N2O4/c1-9-10(7-16-20-9)13(17)15-8-14(18)5-2-3-12-11(14)4-6-19-12/h4,6-7,18H,2-3,5,8H2,1H3,(H,15,17)
SMILES: CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CO3)O
Molecular Formula: C14H16N2O4
Molecular Weight: 276.292

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide

CAS No.: 2320148-67-0

Cat. No.: VC4982512

Molecular Formula: C14H16N2O4

Molecular Weight: 276.292

* For research use only. Not for human or veterinary use.

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide - 2320148-67-0

Specification

CAS No. 2320148-67-0
Molecular Formula C14H16N2O4
Molecular Weight 276.292
IUPAC Name N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Standard InChI InChI=1S/C14H16N2O4/c1-9-10(7-16-20-9)13(17)15-8-14(18)5-2-3-12-11(14)4-6-19-12/h4,6-7,18H,2-3,5,8H2,1H3,(H,15,17)
Standard InChI Key ZJTLKOJNYJPCRC-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)C(=O)NCC2(CCCC3=C2C=CO3)O

Introduction

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential applications in pharmaceutical research. It features a unique molecular structure combining a tetrahydrobenzofuran moiety and an isoxazole ring, which contribute to its biological and pharmacological properties. This compound is classified as both a carboxamide and an isoxazole derivative, making it a candidate for therapeutic exploration, particularly in oncology and kinase inhibition pathways.

Structural Characteristics

The molecular structure of this compound integrates:

  • Tetrahydrobenzofuran moiety: A bicyclic structure that enhances stability and biological activity.

  • Isoxazole ring: Known for its role in bioactive compounds due to its electron-rich heterocyclic nature.

  • Carboxamide functional group (-C(=O)NH2): Essential for hydrogen bonding and interaction with biological targets.

Molecular Formula: C14H16N2O4
Molecular Weight: Approximately 276.29 g/mol.

Synthesis

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves:

  • Formation of the tetrahydrobenzofuran core via cyclization reactions.

  • Introduction of the isoxazole ring through nitrile oxide cycloaddition.

  • Coupling reactions to attach the carboxamide group.

Key reaction conditions include:

  • Controlled temperature and pH to optimize yield.

  • Use of solvents such as dimethylformamide (DMF) or acetonitrile for solubility.

  • Analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) to confirm product identity.

Biological Activities

This compound exhibits potential biological activities due to its structural features:

  • Kinase Inhibition: The isoxazole moiety plays a significant role in inhibiting protein kinases, which are crucial in cancer signaling pathways.

  • Anti-inflammatory Properties: Similar compounds have shown inhibition of inflammatory enzymes like 5-lipoxygenase (5-LOX), suggesting possible applications in inflammation-related diseases .

  • Anticancer Potential: The compound's ability to interact with cellular proteins makes it a candidate for further exploration in oncology.

Pharmacological Applications

The compound's unique properties make it relevant for:

  • Oncology: Targeting kinase pathways implicated in tumor growth.

  • Signal Transduction Research: Investigating cellular signaling mechanisms.

  • Drug Development: As a lead compound for designing derivatives with enhanced activity.

Analytical Data

PropertyValue/Details
Molecular FormulaC14H16N2O4
Molecular Weight~276.29 g/mol
Functional GroupsHydroxyl (-OH), Carboxamide (-C(=O)NH2)
Spectroscopic AnalysisConfirmed via NMR and MS techniques

Challenges and Future Directions

  • Synthesis Optimization: Improving reaction yields and reducing by-products remain key challenges.

  • Pharmacokinetics Studies: Detailed research on absorption, distribution, metabolism, and excretion (ADME) is needed.

  • Structure-Activity Relationship (SAR): Further modifications to enhance potency and selectivity against biological targets.

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